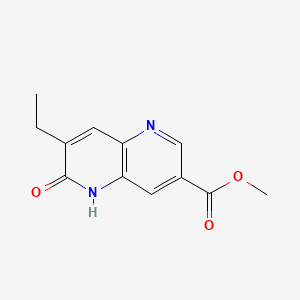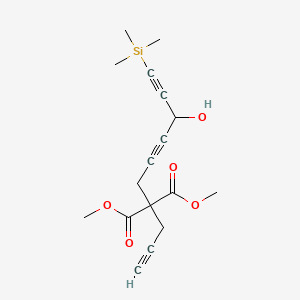
Dimethyl 2-(4-hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl)-2-(prop-2-yn-1-yl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate is a complex organic compound with a unique structure featuring multiple functional groups, including hydroxyl, trimethylsilyl, and propynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate typically involves multi-step organic reactions. One common approach is the alkylation of malonate esters with appropriate alkynyl and silyl-protected intermediates. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the malonate ester, followed by the addition of the alkynyl halide and silyl-protected alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Pd/C, hydrogen gas
Substitution: TBAF, nucleophiles
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alkenes or alkanes
Substitution: Formation of various substituted derivatives
Aplicaciones Científicas De Investigación
Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate involves its interaction with specific molecular targets and pathways. The hydroxyl and alkyne groups can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and proteins. The trimethylsilyl group can enhance the compound’s stability and facilitate its transport across cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate
- Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-butyn-1-yl)malonate
- Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-pentyn-1-yl)malonate
Uniqueness
Dimethyl 2-[4-Hydroxy-6-(trimethylsilyl)hexa-2,5-diyn-1-yl]-2-(2-propyn-1-yl)malonate stands out due to its specific combination of functional groups, which confer unique reactivity and stability.
Propiedades
Fórmula molecular |
C17H22O5Si |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
dimethyl 2-(4-hydroxy-6-trimethylsilylhexa-2,5-diynyl)-2-prop-2-ynylpropanedioate |
InChI |
InChI=1S/C17H22O5Si/c1-7-11-17(15(19)21-2,16(20)22-3)12-8-9-14(18)10-13-23(4,5)6/h1,14,18H,11-12H2,2-6H3 |
Clave InChI |
JVGIIYIZQHEJIK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC#C)(CC#CC(C#C[Si](C)(C)C)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15334613.png)
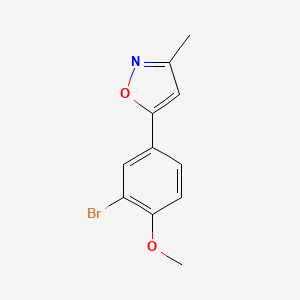
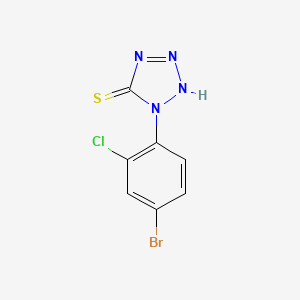
![2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B15334636.png)
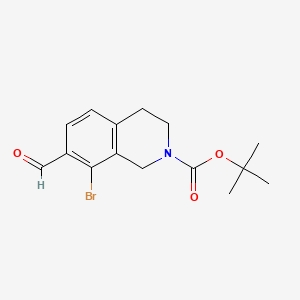
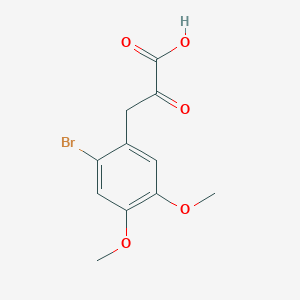

![2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334654.png)

![N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B15334659.png)
![2-[2-(N-Methylsulfamoyl)phenyl]acetic Acid](/img/structure/B15334665.png)
![8-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334669.png)
![[(1R,2R,3S,4S)-2-[(tert-Butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxybenzyl)oxy]cyclopentyl]methanol](/img/structure/B15334678.png)
